molecular formula C13H17NO4 B12112291 beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- CAS No. 446828-71-3

beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-

Cat. No.: B12112291
CAS No.: 446828-71-3
M. Wt: 251.28 g/mol
InChI Key: UMONOTCBYRCBSI-UHFFFAOYSA-N
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Description

beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-: is a synthetic compound derived from beta-alanine, a naturally occurring beta amino acid This compound is characterized by the presence of a 3,4-dimethylphenoxy group attached to the acetyl moiety of beta-alanine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- typically involves the acylation of beta-alanine with 3,4-dimethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods: Industrial production of beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, potentially converting it to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethyl groups may be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized phenoxy derivatives.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential role in biochemical pathways involving beta-alanine.
  • Studied for its effects on enzyme activity and protein interactions.

Medicine:

  • Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
  • Studied for its pharmacokinetics and pharmacodynamics properties.

Industry:

  • Used in the production of specialty chemicals and materials.
  • Investigated for its potential use in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

    beta-Alanine: The parent compound, naturally occurring and involved in various metabolic pathways.

    N-Acetyl-beta-alanine: A derivative with an acetyl group attached to beta-alanine.

    3,4-Dimethylphenoxyacetic acid: A compound with a similar phenoxy group but lacking the beta-alanine moiety.

Uniqueness:

  • The presence of both the beta-alanine and 3,4-dimethylphenoxyacetyl groups in a single molecule provides unique chemical properties.
  • The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.

Properties

CAS No.

446828-71-3

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-[[2-(3,4-dimethylphenoxy)acetyl]amino]propanoic acid

InChI

InChI=1S/C13H17NO4/c1-9-3-4-11(7-10(9)2)18-8-12(15)14-6-5-13(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)(H,16,17)

InChI Key

UMONOTCBYRCBSI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NCCC(=O)O)C

Origin of Product

United States

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